1-Chloro-3-morpholin-4-yl-propan-2-ol
Description
Contextualizing the Morpholine (B109124) and Propan-2-ol Scaffolds in Chemical Synthesis
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of approved drugs and biologically active molecules. nih.govresearchgate.netnih.gov Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and metabolic stability, and contribute to binding affinity with biological targets. researchgate.netnih.gov The morpholine moiety is a versatile and readily accessible synthetic building block, often introduced as an amine reagent or constructed through various synthetic methodologies. nih.gov A wide range of biological activities are associated with appropriately substituted morpholine scaffolds. researchgate.netnih.gov Numerous studies have demonstrated that the morpholine ring can increase the potency of compounds and provide desirable drug-like properties. researchgate.net
The propan-2-ol scaffold, particularly when functionalized with a halogen, serves as a key reactive unit in organic synthesis. The presence of both a hydroxyl group and a halogen on adjacent carbons, as seen in 1-chloro-3-morpholin-4-yl-propan-2-ol, defines it as a halohydrin. wikipedia.orgleah4sci.com This arrangement allows for a variety of subsequent chemical transformations, making it a valuable precursor for creating more complex molecular architectures. The National Toxicology Program has conducted studies on related chlorinated propanols, such as 1-chloro-2-propanol, to evaluate their toxicological potential, highlighting the broader interest in this class of compounds. nih.gov
Historical Perspective on the Research of this compound
Specific historical accounts detailing the initial discovery and research of this compound are not extensively documented in dedicated publications. Its emergence in the chemical literature is primarily linked to its role as a key intermediate in the synthesis of various pharmaceutical agents. The compound is typically prepared by the reaction of morpholine with epichlorohydrin (B41342). chemsrc.com
Research involving this compound has been driven by its utility in synthesizing more complex molecules. For instance, it is a precursor in the synthesis of molecules like (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, which itself is an intermediate in the synthesis of the antibiotic Linezolid. chemicalbook.com Furthermore, derivatives of this compound have been investigated for their potential biological activities, such as in the lipase-catalyzed resolution for the synthesis of (R)- and (S)-timolol. researchgate.net Its application as a building block in the creation of antihistamines like Cetirizine has also been explored, showcasing its relevance in drug development. google.comlookchem.comresearchgate.net
Significance of Halohydrins in Organic Synthesis
Halohydrins are a class of organic compounds characterized by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms. wikipedia.orgallen.in This structural feature makes them highly valuable and versatile intermediates in organic synthesis. fiveable.me
The primary significance of halohydrins lies in their ability to be easily converted into epoxides upon treatment with a base. wikipedia.orgbyjus.com This intramolecular SN2 reaction is a cornerstone of synthetic chemistry, as epoxides are themselves highly useful intermediates that can undergo ring-opening reactions with a wide variety of nucleophiles to introduce diverse functional groups. allen.inbyjus.com
Halohydrin formation from alkenes is a stereospecific reaction, typically proceeding with anti-addition of the halogen and hydroxyl groups. leah4sci.comfiveable.me This stereochemical control is crucial in the synthesis of complex, chiral molecules where the three-dimensional arrangement of atoms is critical for biological activity. fiveable.me Beyond their role as epoxide precursors, halohydrins can participate in other transformations, including nucleophilic substitution reactions to introduce different functionalities. fiveable.me They are also used in the synthesis of various substituted alcohols and can facilitate the degradation of certain halogenated environmental pollutants. allen.inbyjus.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40893-69-4 | chemsrc.comsinfoochem.comechemi.com |
| Molecular Formula | C7H14ClNO2 | sinfoochem.comechemi.com |
| Molecular Weight | 179.64 g/mol | sinfoochem.comechemi.com |
| Boiling Point | 293.3°C at 760 mmHg | echemi.com |
| Density | 1.183 g/cm³ | echemi.com |
| Refractive Index | 1.49 | echemi.com |
| Flash Point | 131.2°C | echemi.com |
Table 2: Precursors for the Synthesis of this compound
| Precursor | CAS Number | Source |
| Morpholine | 110-91-8 | chemsrc.com |
| Epichlorohydrin | 106-89-8 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZJQGIFUBWZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435246 | |
| Record name | 1-chloro-3-morpholin-4-yl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40893-69-4 | |
| Record name | 1-chloro-3-morpholin-4-yl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloro 3 Morpholin 4 Yl Propan 2 Ol and Its Enantiomers
Conventional Chemical Synthesis Routes to 1-Chloro-3-morpholin-4-yl-propan-2-ol
Conventional chemical methods provide the foundation for the synthesis of this compound, primarily through the reaction of readily available precursors.
Reaction Pathways Involving Morpholine (B109124) and Epichlorohydrin (B41342) Precursors
The most direct and widely employed method for the synthesis of racemic this compound involves the nucleophilic ring-opening of epichlorohydrin with morpholine. This reaction proceeds via an epoxide ring-opening mechanism, where the nitrogen atom of the morpholine attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. The regioselectivity of this reaction is a key consideration, as the attack can occur at either the C1 or C2 position of the epichlorohydrin.
The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to favor the formation of the desired 1-chloro-3-morpholino-2-propanol isomer. A new and concise synthetic route to enantiopure Linezolid, a pharmaceutically important oxazolidinone, utilizes (S)-epichlorohydrin as a chiral starting material. derpharmachemica.com This highlights the importance of the morpholine and epichlorohydrin reaction in accessing key pharmaceutical intermediates.
Exploration of Alternative Chloro-Propanol Building Blocks
In addition to the epichlorohydrin route, alternative chloro-propanol building blocks can be utilized for the synthesis of this compound. These methods may involve the use of precursors such as 1,3-dichloro-2-propanol (B29581) or 3-chloro-1,2-propanediol (B139630). For instance, a process for preparing 3-chloro-1,2-propanediol has been developed using ultrasound irradiation, which offers a green and efficient alternative to traditional methods. researchgate.net
Another approach involves starting with a different functionalized propane (B168953) backbone and introducing the chloro and morpholino groups in subsequent steps. For example, 1-chloro-3-fluoro-2-propanol could potentially serve as a precursor, where the fluorine is later displaced by morpholine. nih.gov The use of various substituted propanols, such as 1-chloro-2-propanol, can also be envisioned in multi-step synthetic sequences. nih.gov
Asymmetric Synthesis and Enantioselective Preparation
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric strategies to obtain specific stereoisomers of this compound. These methods include biocatalysis, enantioselective reduction, and the use of chiral auxiliaries.
Biocatalytic Approaches and Lipase-Catalyzed Resolution of this compound Derivatives
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivity and stability in organic solvents. mdpi.com
The kinetic resolution of a racemic derivative of this compound, specifically 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, has been successfully achieved using lipase-catalyzed acylation. researchgate.net In this process, one enantiomer of the alcohol is selectively acylated by the lipase (B570770), allowing for the separation of the acylated product from the unreacted alcohol. The choice of lipase and solvent is critical for achieving high enantioselectivity and yield. researchgate.net For example, lipase from Pseudomonas cepacia has shown excellent results in this resolution. researchgate.net
The application of lipases, such as those from Candida antarctica (CALB) and Candida rugosa (CRL), is a common strategy for the kinetic resolution of various chiral compounds, including derivatives of 2-arylpropionic acid and other pharmaceutical intermediates. mdpi.comnih.gov These enzymes can be immobilized to enhance their stability and reusability. nih.gov
Enantioselective Reduction Strategies for Precursor Haloketones
An alternative approach to obtaining enantiomerically pure this compound is the enantioselective reduction of a precursor haloketone, such as 1-chloro-3-morpholin-4-yl-propan-2-one. This reduction can be achieved using chiral reducing agents or through biocatalytic methods employing alcohol dehydrogenases (ADHs).
The combination of organolithium chemistry with asymmetric biocatalysis has been demonstrated for the conversion of nitriles into chiral alcohols, showcasing the potential of chemoenzymatic cascades. researchgate.net While not directly applied to 1-chloro-3-morpholin-4-yl-propan-2-one, this methodology could be adapted. The enantioselective reduction of similar haloketones, such as 3-chloro-1-arylpropan-1-ones, has been accomplished using lipases and oxidoreductases. researchgate.net
Chiral Auxiliary and Organocatalytic Methods in Stereoselective Synthesis
The use of chiral auxiliaries is a classical method for stereoselective synthesis. A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a subsequent reaction, after which it is removed. While specific examples for the synthesis of this compound are not prevalent in the literature, this remains a viable strategy.
More recently, organocatalysis has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org Chiral organocatalysts, such as cinchona alkaloid derivatives, have been used in the enantioselective halocyclization of alkenols to produce chiral morpholines. rsc.org This type of methodology could potentially be adapted to construct the chiral core of this compound. Organocatalytic methods have also been successfully applied to the synthesis of axially chiral compounds and other complex molecular architectures. snnu.edu.cnnih.govrsc.org
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for pharmaceutical intermediates like this compound. Key areas of focus include the use of environmentally benign solvents, optimization of reaction conditions to minimize waste and energy consumption, and the application of biocatalysis for enhanced selectivity and reduced environmental impact.
Solvent Selection and Reaction Condition Optimization for Sustainable Synthesis
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of amino alcohols often utilize volatile and hazardous organic solvents. nih.gov Green chemistry principles advocate for the substitution of these with safer and more sustainable alternatives. nih.gov
The synthesis of this compound typically involves the reaction of morpholine with epichlorohydrin. This reaction can be conducted under various conditions, and optimizing these is crucial for sustainability. Researchers have explored conducting similar aminolysis reactions of epoxides in water, which serves as a green and safe solvent, often eliminating the need for a catalyst. organic-chemistry.org The use of polar mixed solvent systems has also been shown to be effective for the synthesis of β-amino alcohols from epoxides and primary amines in the absence of a catalyst. organic-chemistry.org
Table 1: Comparison of Solvents for Green Synthesis
| Solvent | Green Chemistry Advantages | Considerations |
| Water | Non-toxic, non-flammable, readily available, environmentally benign. organic-chemistry.orgrsc.org | Potential for side reactions (hydrolysis), may require co-solvents for solubility. |
| Ethanol | Renewable resource, biodegradable, low toxicity. | Flammable, potential for side reactions. |
| Isopropanol | Less toxic than many organic solvents, can be recycled. | Flammable. |
| tert-Amyl alcohol | Less prone to side reactions like Williamson-type ether formation. acs.org | Higher boiling point, may require more energy for removal. |
| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling. researchgate.net | Higher cost, potential toxicity and biodegradability concerns. |
Enzymatic Processes for Enhanced Selectivity and Reduced Environmental Impact
Enzymatic catalysis offers a powerful tool for achieving high selectivity and reducing the environmental impact of chemical syntheses. uv.es For the production of enantiomerically pure this compound, enzymatic kinetic resolution (EKR) and asymmetric reduction are key strategies.
Lipases are widely used for the kinetic resolution of racemic alcohols. In the case of a related compound, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, various lipases were screened for their ability to catalyze the enantioselective acylation. researchgate.net Lipase from Pseudomonas cepacia (PS-C) showed good results in terms of enantioselectivity and yield. researchgate.net The choice of solvent also plays a crucial role in the efficiency of lipase-catalyzed resolutions, with hydrophobic solvents like hexane (B92381) and toluene (B28343) often being preferred. researchgate.net A study on the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, a structurally similar compound, utilized Pseudomonas aeruginosa lipase (PAL) in a mixture of toluene and an ionic liquid, achieving high enantiomeric excess for both the unreacted (S)-alcohol and the (R)-acetate product. researchgate.net
Alcohol dehydrogenases (ADHs) are another class of enzymes valuable for the synthesis of chiral alcohols. They can be used for the asymmetric reduction of a corresponding ketone precursor or in a deracemization process. nih.govresearchgate.net Novel ADHs from bacteria like Lactobacillus have been identified that can produce (R)-specific alcohols, which is significant as many commercially available ADHs produce (S)-alcohols. nih.gov The coupling of ADH-catalyzed reductions with a cofactor regeneration system, for instance using formate (B1220265) dehydrogenase, is an economically feasible approach for the production of chiral compounds. nih.govnih.gov Phenylacetaldehyde reductase (PAR) from Corynebacterium sp. has also been shown to effectively reduce various prochiral ketones and β-ketoesters to optically active secondary alcohols with high enantiomeric excess, including the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol. uga.edu
Table 2: Enzymatic Approaches for Chiral Synthesis
| Enzyme Class | Method | Key Findings |
| Lipases | Kinetic Resolution | Pseudomonas cepacia lipase (PS-C) is effective for resolving related chlorohydrins. researchgate.net High enantiomeric excess can be achieved in organic solvents or ionic liquid mixtures. researchgate.netresearchgate.net |
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction / Deracemization | Can produce both (R)- and (S)-enantiomers with high selectivity. nih.govresearchgate.net Cofactor regeneration systems enhance economic viability. nih.gov |
| Phenylacetaldehyde Reductase (PAR) | Asymmetric Reduction | Demonstrates broad substrate specificity for producing optically active secondary alcohols. uga.edu |
Scale-Up Considerations and Process Intensification in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that can be addressed through process intensification. This involves developing more efficient, safer, and more sustainable manufacturing processes.
A key strategy for process intensification is the adoption of continuous flow chemistry. rsc.org Continuous flow reactors offer significant advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. rsc.orggoogle.com For the synthesis of vicinal amino alcohols, modular continuous flow systems have been developed that integrate several reaction steps, such as oxidation, epoxidation, and aminolysis, into a single, streamlined process. rsc.org This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients containing the vicinal amino alcohol motif. rsc.org
The development of a continuous process for a key amino alcohol intermediate has been shown to improve reaction time by over 140-fold compared to the batch process, while also eliminating the use of hazardous solvents like dichloromethane. acs.org The use of microreactors in continuous flow synthesis further enhances control over reaction parameters and can lead to improved product quality. google.com
When scaling up the synthesis of this compound, factors such as reaction kinetics, heat management, and purification methods must be carefully considered. The reaction of morpholine with epichlorohydrin is exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of impurities. cyberleninka.ru In a continuous flow setup, the high surface-area-to-volume ratio of the reactors facilitates efficient heat exchange.
Spectroscopic and Structural Elucidation of 1 Chloro 3 Morpholin 4 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing 1-Chloro-3-morpholin-4-yl-propan-2-ol
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The propan-2-ol backbone consists of a chloromethyl group (Cl-CH₂), a methine group (CH-OH), and a morpholinomethyl group (N-CH₂). The morpholine (B109124) ring itself has two distinct methylene (B1212753) proton environments due to their proximity to the oxygen and nitrogen atoms. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H on C1 (Cl-CH ₂) | 3.6 - 3.8 | Doublet of doublets (dd) | J(H-H) ≈ 5-7, J(H-H) ≈ 11-12 |
| H on C2 (CH -OH) | 3.9 - 4.2 | Multiplet (m) | - |
| H on C3 (N-CH ₂) | 2.4 - 2.7 | Multiplet (m) | - |
| H on C5/C9 (Morpholine, -N-CH ₂) | 2.4 - 2.7 | Triplet (t) or Multiplet (m) | J(H-H) ≈ 4-5 |
| H on C6/C8 (Morpholine, -O-CH ₂) | 3.6 - 3.8 | Triplet (t) or Multiplet (m) | J(H-H) ≈ 4-5 |
| OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | - |
Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the molecule's asymmetry, each of the seven carbon atoms is expected to produce a unique signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C1 (-C H₂Cl) | 45 - 50 |
| C2 (-C HOH) | 65 - 70 |
| C3 (-C H₂N) | 60 - 65 |
| C5/C9 (Morpholine, -N-C H₂) | 53 - 58 |
| C6/C8 (Morpholine, -O-C H₂) | 66 - 70 |
Note: These are estimated chemical shift ranges.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis
To unambiguously assign the proton and carbon signals and to understand the three-dimensional structure in solution, advanced NMR techniques would be employed.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing correlations between the protons on C1, C2, and C3.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule, for example, showing a correlation from the C3 protons to the morpholine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is instrumental in determining the spatial proximity of protons, which aids in conformational analysis. For instance, NOESY could reveal through-space interactions between the protons on the propanol (B110389) backbone and those on the morpholine ring, providing insights into the preferred rotational conformations around the C2-C3 bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₄ClNO₂), the expected monoisotopic mass is approximately 179.0713 g/mol . echemi.com
The presence of chlorine is a key feature in the mass spectrum, as it will produce a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+), due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Expected Fragmentation Pattern:
The molecule is expected to fragment at several key positions upon ionization.
Alpha-cleavage: Cleavage adjacent to the oxygen and nitrogen atoms is common. This could lead to the formation of a morpholinomethyl cation ([C₅H₁₀NO]⁺, m/z 100) or fragments resulting from cleavage next to the hydroxyl group.
Loss of substituents: The loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl) are also probable fragmentation pathways.
The base peak in the spectrum would likely correspond to a stable fragment, potentially the morpholinomethyl cation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch (alcohol) | 3200 - 3600 (broad) |
| Alkane | C-H stretch | 2850 - 3000 |
| Ether (in morpholine) | C-O-C stretch | 1070 - 1150 |
| Alkyl Halide | C-Cl stretch | 600 - 800 |
| Amine | C-N stretch | 1020 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, no published crystal structure for this compound is available in open-access databases.
If a suitable single crystal were obtained, X-ray diffraction analysis would be expected to reveal:
The precise conformation of the propanol chain.
The chair conformation of the morpholine ring, which is the most stable arrangement for this heterocycle.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen or oxygen atoms of the morpholine ring, which would govern the crystal packing.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure of this compound is dictated by the rotational freedom around its single bonds and the non-covalent interactions between its functional groups. While a definitive crystal structure for this specific compound is not publicly available, its conformation can be inferred from studies of analogous molecules. The flexible propan-2-ol backbone, substituted with a chloro group at one end and a morpholino group at the other, allows for several possible spatial arrangements.
The morpholine ring is known to adopt a stable chair conformation in most of its derivatives to minimize steric strain. For instance, studies on compounds like 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one have confirmed the chair conformation of the morpholine ring. researchgate.netresearchgate.net It is therefore highly probable that the morpholine moiety in this compound also exists in a chair form.
The conformation of the chloropropanol (B1252657) chain is likely influenced by a phenomenon known as the "gauche effect." Research on simpler halohydrins, such as 1-chloro- and 1-bromo-2-propanol, has shown that conformers where the halogen and the hydroxyl group are in a gauche orientation (with a dihedral angle of approximately 60°) are predominant. This preference is attributed to stabilizing hyperconjugative interactions between the C-X (X=Cl, Br) and C-O bonds, rather than a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom.
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Intermolecular Hydrogen Bond | -OH group | Morpholine Nitrogen (N), Morpholine Oxygen (O), Chlorine (Cl) | Primary interaction governing crystal packing and solution structure. |
| Gauche Effect | - | - | Influences the conformation of the propanol backbone. |
| Weak C-H Interactions | C-H bonds | Oxygen (O), Chlorine (Cl) | Contribute to the overall stability of the molecular assembly. |
Absolute Configuration Assignment of Chiral Enantiomers
The central carbon atom of the propan-2-ol moiety (C2), which is bonded to the hydroxyl group, is a stereocenter. This means that this compound exists as a pair of enantiomers, the (R)- and (S)-forms. The specific spatial arrangement of the four different substituents around this chiral center determines the absolute configuration of each enantiomer.
The assignment of the absolute configuration for such chiral amino alcohols is a critical step in their characterization, especially for applications where stereochemistry is crucial. While specific experimental data on the resolution and absolute configuration assignment of this compound is not readily found in the literature, several established methods are commonly employed for analogous compounds.
One prevalent method is the enzymatic resolution of the racemic mixture. For instance, the lipase-catalyzed resolution of a structurally similar compound, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, has been successfully demonstrated. researchgate.net This process utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the two. The absolute configuration of the separated enantiomers can then be determined using techniques like X-ray crystallography of a suitable derivative or by comparing their chiroptical properties (e.g., specific rotation) with known standards.
Another powerful technique for separating enantiomers and determining their absolute configuration is chiral chromatography. nih.govcsic.es High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate the (R)- and (S)-enantiomers. nih.govcsic.es The elution order can sometimes provide a clue to the absolute configuration, especially when calibrated with standards.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents, can also be used to distinguish between enantiomers and, in some cases, assign their absolute configuration.
| Method | Principle | Application Example |
| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., acylation) to separate enantiomers. | Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol. researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of vicinal amino alcohol enantiomers using a Chiralpak® IA column. nih.govcsic.es |
| X-ray Crystallography | Determination of the three-dimensional structure of a single crystal of an enantiomer or a derivative. | Provides unambiguous assignment of absolute configuration. |
| Chiroptical Methods | Measurement of the interaction with plane-polarized light (e.g., specific rotation, circular dichroism). | Comparison with known compounds or theoretical calculations. |
Chemical Reactivity and Derivatization Studies of 1 Chloro 3 Morpholin 4 Yl Propan 2 Ol
Nucleophilic Substitution Reactions of the Chlorine Atom
The primary chloride in 1-chloro-3-morpholin-4-yl-propan-2-ol is susceptible to nucleophilic substitution, primarily via an S\textsubscript{N}2 mechanism. The electron-withdrawing nature of the adjacent hydroxyl group and the morpholine (B109124) ring can influence the reactivity of the C-Cl bond.
Formation of Amine, Thiol, and Alkoxide Derivatives
A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom bonds.
Amine Derivatives: The reaction with primary or secondary amines leads to the corresponding 1-amino-3-morpholin-4-yl-propan-2-ol derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride formed. The use of excess amine can also serve this purpose and drive the reaction to completion. The lone pair of electrons on the nitrogen of the attacking amine acts as the nucleophile. nsf.govd-nb.inforesearchgate.net The reaction generally proceeds as follows:
R\textsubscript{2}NH + Cl-CH\textsubscript{2}-CH(OH)-CH\textsubscript{2}-Morpholine → R\textsubscript{2}N-CH\textsubscript{2}-CH(OH)-CH\textsubscript{2}-Morpholine + HCl
Thiol Derivatives: Thiolate anions, generated from thiols by treatment with a base like sodium methoxide, are potent nucleophiles that readily displace the chloride. rsc.orgchegg.com This reaction provides a straightforward route to 1-thio-3-morpholin-4-yl-propan-2-ol derivatives. The high nucleophilicity of sulfur makes this conversion particularly efficient. rsc.org For instance, reaction with sodium thiomethoxide would yield 1-(methylthio)-3-morpholin-4-yl-propan-2-ol.
Alkoxide Derivatives: While the hydroxyl group within the molecule can interfere, under controlled conditions, external alkoxides can displace the chloride to form ether derivatives. This reaction is analogous to the Williamson ether synthesis. nih.govrsc.orgbeilstein-journals.org The choice of a non-nucleophilic base to generate the external alkoxide is crucial to prevent deprotonation and subsequent intramolecular cyclization of the starting material.
| Nucleophile | Reagent Example | Product Type | Typical Reaction Conditions |
| Amine | Diethylamine | Amino derivative | Ethanol, heat |
| Thiol | Sodium thiomethoxide | Thioether derivative | Methanol, room temperature |
| Alkoxide | Sodium ethoxide | Ether derivative | THF, controlled temperature |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is a key site for derivatization through esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The secondary alcohol can be acylated to form esters. This is commonly achieved using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield 1-chloro-3-morpholin-4-yl-propan-2-yl acetate (B1210297).
Etherification: Etherification of the hydroxyl group can be accomplished, for instance, by the Williamson ether synthesis. nih.govrsc.orgbeilstein-journals.org This involves deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide. Care must be taken to control the reaction conditions to favor intermolecular etherification over potential intramolecular cyclization, which would lead to the formation of an epoxide.
Oxidation Pathways of the Secondary Alcohol
The secondary alcohol can be oxidized to the corresponding ketone, 1-chloro-3-morpholin-4-yl-propan-2-one. A variety of oxidizing agents can be employed for this transformation.
Mild Oxidants: Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orgyoutube.com The reaction is typically performed in an anhydrous solvent like dichloromethane. Another class of mild oxidants suitable for this purpose are those based on the 2,2,6,6-tetramethylpiperidiny-1-oxyl (TEMPO) radical, often used in catalytic amounts with a stoichiometric co-oxidant. nih.govorganic-chemistry.orgorganic-chemistry.org
Stronger Oxidants: Stronger oxidizing agents, such as those based on chromium(VI) in acidic conditions (e.g., Jones reagent), can also effect the oxidation. libretexts.org However, the acidic conditions and the presence of the amine functionality in the morpholine ring might lead to side reactions or require protection of the nitrogen atom. nih.govlouisville.edu The oxidation of amino alcohols can sometimes be challenging due to the potential for the nitrogen to coordinate with the metal center of the oxidant, potentially deactivating the catalyst. nih.gov
| Reaction Type | Reagent Example | Product Functional Group |
| Esterification | Acetyl chloride, pyridine | Ester |
| Etherification | Sodium hydride, then methyl iodide | Ether |
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |
| Oxidation | TEMPO/NaOCl | Ketone |
Regioselectivity and Stereoselectivity in Reactions of this compound
The synthesis of this compound itself provides a key example of regioselectivity. It is typically prepared by the ring-opening of epichlorohydrin (B41342) with morpholine. acs.orgresearchgate.net In this reaction, the morpholine nitrogen acts as a nucleophile. Under neutral or basic conditions, the reaction proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. d-nb.inforesearchgate.netresearchgate.net This results in the preferential formation of the desired this compound isomer over the 2-chloro-1-morpholin-4-yl-propan-1-ol regioisomer.
The reaction creates a new stereocenter at the C-2 position. If racemic epichlorohydrin is used as the starting material, a racemic mixture of (R)- and (S)-1-chloro-3-morpholin-4-yl-propan-2-ol will be formed. The stereochemistry of the epoxide ring-opening is stereospecific, involving an inversion of configuration at the carbon atom that is attacked. youtube.com Enantiomerically pure forms of the product can be obtained by using a chiral starting material or through chiral resolution techniques. For example, stereoselective synthesis can be achieved using methods like hydrolytic kinetic resolution of the precursor epoxide. google.com
Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Morpholin 4 Yl Propan 2 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
There are currently no published studies that specifically detail the quantum chemical calculations for the molecular geometry and electronic structure of 1-Chloro-3-morpholin-4-yl-propan-2-ol.
Density Functional Theory (DFT) Studies on Ground State Properties
No specific Density Functional Theory (DFT) studies on the ground state properties of this compound have been identified in the scientific literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and its application to this molecule would provide valuable insights into its stability, reactivity, and other fundamental properties. However, such an analysis has not yet been reported.
Prediction and Interpretation of Spectroscopic Parameters
Computational prediction of spectroscopic parameters is a vital tool for the structural elucidation of new compounds. However, no such predictions for this compound are available in the public domain.
Computational NMR Chemical Shift Prediction
While a patent document provides experimental ¹H NMR data for this compound, there are no published computational studies that predict its NMR chemical shifts. googleapis.com Such calculations, often performed using DFT, would allow for a direct comparison with experimental data and aid in the definitive assignment of proton and carbon signals.
Vibrational Frequency Analysis and Infrared Spectral Simulations
There is no available research on the vibrational frequency analysis or simulated infrared (IR) spectrum of this compound. This type of analysis helps in identifying the characteristic vibrational modes of a molecule and can be correlated with experimental IR spectroscopy to confirm its structure. Studies on similar but simpler molecules, such as 1,3-dichloro-2-propanol (B29581), have been conducted, but these findings cannot be directly extrapolated to the more complex title compound.
Electronic Structure Analysis
A comprehensive electronic structure analysis of this compound, which would include investigations into its molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, has not been reported in the scientific literature. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions. mdpi.com
The LUMO, conversely, represents the most likely site for nucleophilic attack. In this molecule, the LUMO is anticipated to be distributed across the anti-bonding orbitals associated with the C-Cl bond and potentially the C-O bonds of the propanol (B110389) backbone. This distribution suggests that the carbon atom attached to the chlorine is a primary electrophilic center.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on similar bioactive morpholine (B109124) derivatives have been used to correlate this energy gap with their biological activity. nih.gov
Table 1: Expected Frontier Molecular Orbital Characteristics of this compound (based on analogous compounds)
| Orbital | Expected Primary Localization | Implied Reactivity |
| HOMO | Nitrogen lone pair (morpholine ring) | Nucleophilic center |
| LUMO | Anti-bonding orbital of the C-Cl bond | Electrophilic center |
| ΔE | Moderate | Stable but reactive |
This table is a qualitative representation based on principles of FMO theory and data from related morpholine compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.deq-chem.com This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. youtube.com
A significant interaction expected in this molecule is the hyperconjugation involving the lone pairs of the nitrogen atom of the morpholine ring and the σ* anti-bonding orbitals of the neighboring C-C and C-H bonds. researchgate.net Similarly, the lone pairs on the oxygen atoms of the morpholine ring and the hydroxyl group will participate in such stabilizing interactions. The strength of these interactions, quantified as the second-order perturbation energy (E(2)), indicates the extent of charge delocalization. researchgate.net
NBO analysis also provides natural population analysis (NPA) charges, which offer a more chemically meaningful representation of the atomic charges than other methods. It is expected that the nitrogen and oxygen atoms will carry negative charges, while the carbon atom bonded to chlorine and the hydrogen of the hydroxyl group will be more electropositive.
Table 2: Predicted Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Expected E(2) (kcal/mol) |
| LP (N) | σ* (C-C) | n → σ | Moderate |
| LP (O) (morpholine) | σ (C-C) | n → σ | Moderate |
| LP (O) (hydroxyl) | σ (C-H) | n → σ | Low to Moderate |
| σ (C-H) | σ (C-Cl) | σ → σ* | Low |
This table presents predicted interactions and their relative strengths based on NBO analyses of similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, as well as regions prone to hydrogen bonding. chemrxiv.orgnih.gov
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. researchgate.net
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen and nitrogen atoms, consistent with the presence of their lone pairs. The most negative potential is likely to be concentrated around the oxygen of the hydroxyl group and the nitrogen of the morpholine ring, highlighting these as the primary sites for hydrogen bond acceptance and interaction with electrophiles.
Regions of positive electrostatic potential are anticipated around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, making it a potential hydrogen bond donor. A significant positive potential would also be expected on the carbon atom bonded to the electronegative chlorine atom, reinforcing its character as an electrophilic center.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the influence of the surrounding environment.
Transition State Analysis of Key Transformations
A key transformation involving this compound is its formation, which often proceeds via the ring-opening of an epoxide (like epichlorohydrin) by an amine (morpholine). jsynthchem.commdpi.com Computational studies of similar reactions have shown that the mechanism can be influenced by catalysts and the nature of the reactants. researchgate.netppor.az The reaction typically proceeds through a transition state where the nucleophilic nitrogen of the morpholine attacks one of the carbon atoms of the epoxide ring, leading to the breaking of a C-O bond. youtube.com Transition state analysis using methods like Density Functional Theory (DFT) can determine the activation energy barrier for this process, providing insights into the reaction kinetics. researchgate.net
Another important reaction is the potential for intramolecular cyclization, where the hydroxyl group acts as a nucleophile to displace the chlorine atom, forming a cyclic ether. This would likely proceed via an S(_N)2 mechanism, with the oxygen atom attacking the carbon bearing the chlorine from the backside. Computational analysis of the transition state for this reaction would involve locating the five-coordinate carbon intermediate and calculating the associated energy barrier.
Solvent Effects on Reactivity and Structure
The solvent environment can significantly impact the reactivity and conformational equilibrium of a molecule. nih.govresearchgate.net For a polar molecule like this compound, protic solvents such as water or alcohols can form hydrogen bonds with the nitrogen and oxygen atoms, as well as the hydroxyl group. nih.govacs.org These interactions can stabilize the ground state and transition states to different extents, thereby altering reaction rates.
Computational models, using either implicit or explicit solvent molecules, can be employed to study these effects. researchgate.net For instance, in an S(_N)2 reaction involving the displacement of the chloride ion, a polar protic solvent would solvate both the nucleophile and the leaving group. The differential solvation of the reactants and the transition state can have a profound effect on the activation energy. acs.org Computational studies have shown that for S(_N)2 reactions, moving from the gas phase to a polar solvent can significantly increase the activation barrier due to the strong solvation of the nucleophilic reactant. chemrxiv.org
The conformational preference of the molecule can also be influenced by the solvent. The flexible side chain can adopt different conformations, and the relative energies of these conformers can be altered by the solvent's polarity and its ability to form hydrogen bonds.
Role of 1 Chloro 3 Morpholin 4 Yl Propan 2 Ol As a Key Building Block in Organic Synthesis
Precursor in the Synthesis of Chiral Pharmaceutical Intermediates
The chloropropanol (B1252657) backbone of 1-Chloro-3-morpholin-4-yl-propan-2-ol is a common structural motif in a wide range of pharmaceutical agents. The presence of a stereocenter at the C-2 position means that its chiral forms are particularly sought after for the enantioselective synthesis of active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic activity.
While not a direct starting material for the most common synthesis routes of Timolol, the structural motif of this compound is integral to key intermediates used in its preparation. Timolol, a non-selective β-adrenergic blocker, features a morpholino-thiadiazole ether linked to a chiral aminopropanol (B1366323) side chain.
A notable chemo-enzymatic strategy for producing the enantiomers of Timolol relies on the kinetic resolution of a closely related precursor, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol . researchgate.net This key intermediate is essentially an ether derivative of this compound. The synthesis of this racemic halohydrin involves reacting 3,4-dichloro-1,2,5-thiadiazole (B139948) with morpholine (B109124), followed by etherification with dichloroacetone and subsequent reduction with sodium borohydride (B1222165) (NaBH4). researchgate.net
The crucial step for obtaining the separate enantiomers required for (R)- and (S)-Timolol is the lipase-catalyzed resolution of this racemic chlorohydrin intermediate. researchgate.net In this process, an acyl donor like vinyl acetate (B1210297) is used in the presence of a lipase (B570770), which selectively acylates one of the enantiomers, allowing for their separation. Research has shown that lipases from Pseudomonas cepacia are particularly effective for this transesterification. researchgate.net The unreacted (R)-alcohol and the newly formed (S)-acetate can then be separated and advanced independently to yield (R)- and (S)-Timolol, respectively. researchgate.net
| Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
| Pseudomonas cepacia (PS-C) | n-Hexane | 46 | >99 | researchgate.net |
| Pseudomonas cepacia (PS-D) | n-Hexane | 45 | 90 | researchgate.net |
| Candida antarctica (CAL-B) | n-Hexane | 48 | 80 | researchgate.net |
| Lipozyme | n-Hexane | 6 | 89 | researchgate.net |
Table 1: Selected Results from Lipase-Catalyzed Kinetic Resolution of a Timolol Precursor in n-Hexane. researchgate.net
Linezolid is a synthetic antibiotic from the oxazolidinone class, notable for its activity against multi-drug resistant Gram-positive bacteria. newdrugapprovals.orgresearchgate.net The core of Linezolid features a chiral N-aryl-5-(aminomethyl)-2-oxazolidinone structure. The synthesis of this key framework often relies on chiral C3 synthons that are structurally analogous to this compound.
A common strategy involves the use of (S)-epichlorohydrin to introduce the necessary chirality. researchgate.net In other patented routes, intermediates such as (S)-1-chloro-3-(benzylidenylamino)-propan-2-ol are employed. google.com This protected aminopropanol derivative reacts with a carbamate, like (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic acid benzyl (B1604629) ester, in the presence of a strong base such as lithium t-butoxide. google.com This reaction constructs the oxazolidinone ring and attaches the aryl-morpholine moiety in a single step, leading to a protected precursor which is then hydrolyzed and acylated to yield Linezolid. google.com
While this compound is not directly used in these specific syntheses (as the Linezolid structure contains the morpholine group on the phenyl ring, not directly on the propanol (B110389) side-chain), the underlying principle of using a chiral chloropropanol derivative as a key building block is clearly demonstrated. The compound serves as a structural analog to the actual intermediates used in forming the critical oxazolidinone ring system.
Rivaroxaban is an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. chemicalbook.com Its structure contains a central oxazolidinone ring, similar to Linezolid, but with different substituents. The synthesis of Rivaroxaban also highlights the utility of chiral chloropropanol derivatives analogous to this compound.
Several synthetic routes for Rivaroxaban start from chiral precursors like (S)-epichlorohydrin. google.com One patented process describes the reaction of (S)-1-chloro-3-[((4-chlorophenyl)methylene)amino]propan-2-ol with benzyl 4-(3-oxomorpholin-4-yl)phenylcarbamate. google.com This step, similar to the Linezolid synthesis, uses the chloropropanol derivative to form the chiral oxazolidinone ring system, which is later deprotected and acylated with 5-chlorothiophene-2-carbonyl chloride to complete the synthesis of Rivaroxaban. google.comnewdrugapprovals.org
It is important to note that the morpholine moiety in Rivaroxaban is part of a 4-(4-aminophenyl)morpholin-3-one (B139978) unit, which is a separate component from the C3 chloropropanol building block. mdpi.comgoogle.com Therefore, this compound itself is not a direct precursor, but its structural relatives are fundamental to establishing the core chiral scaffold of the drug.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets like kinases and receptors due to its ability to improve physicochemical properties such as solubility and metabolic stability. Similarly, the propan-2-ol linker is a common feature in many enzyme inhibitors.
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors are a critical class of drugs for treating certain types of non-small cell lung cancer. nih.govnih.gov Many of these inhibitors, such as Gefitinib and Lapatinib, are based on quinazoline (B50416) or quinoline (B57606) heterocyclic systems. researchgate.net While a direct synthetic application of this compound in the synthesis of prominent EGFR inhibitors is not widely documented in the literature, the individual structural components are relevant. For example, various quinazoline derivatives feature morpholine-containing side chains to enhance their pharmacological profiles. rsc.orgmdpi.com The reactive chlorohydrin functionality of this compound makes it a potential starting material for attaching such side chains to various heterocyclic cores, positioning it as a useful, albeit not explicitly cited, building block in the exploration of new enzyme inhibitors.
Development of Novel Heterocyclic Systems Utilizing the Morpholine-Propan-2-ol Moiety
The dual reactivity of this compound makes it a valuable tool for synthesizing novel heterocyclic compounds. The chlorohydrin can be converted into an epoxide, which is a highly reactive electrophile susceptible to ring-opening by various nucleophiles. Alternatively, the chlorine atom can be displaced directly. The morpholine nitrogen, while a tertiary amine, can influence reactions and be part of a larger ring system.
A clear example of the utility of this scaffold is demonstrated in the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol , a close structural analog of the title compound where a piperidine (B6355638) ring replaces the morpholine. researchgate.net This piperidine analog serves as a key intermediate in the synthesis of Arimoclomol, a drug candidate for treating neurodegenerative diseases. The synthesis starts with the reaction of piperidine with epichlorohydrin (B41342) to produce the racemic chloropropanol, which is then resolved using a lipase-catalyzed transesterification, a method directly comparable to that used for the Timolol precursor. researchgate.net
This example illustrates how the 1-chloro-3-(heterocyclyl)propan-2-ol scaffold can be employed to construct therapeutically relevant molecules. The inherent reactivity of this compound allows it to be a precursor for a variety of substitution and cyclization reactions, enabling the generation of diverse libraries of new heterocyclic compounds for biological screening. nih.govresearchgate.net
Applications in Agrochemical and Materials Science Research
The morpholine moiety is a well-established pharmacophore in the field of agrochemicals. It is the central component of several systemic fungicides, including fenpropimorph (B1672530) and tridemorph, which act by inhibiting sterol biosynthesis in fungi. The presence of the morpholine ring is crucial for their biological activity. While the morpholine ring is of significant interest, specific research detailing the application of this compound as a direct precursor in the synthesis of new agrochemicals is not extensively documented in publicly available literature. However, its status as a bifunctional building block makes it a plausible candidate for creating novel active ingredients in this sector.
In the realm of materials science, there is currently a lack of specific research demonstrating the use of this compound. In principle, functional monomers containing hydroxyl and amine groups can be incorporated into polymers to modify their properties, such as hydrophilicity, adhesion, and thermal stability. The reactive nature of the chlorine atom could also be used for post-polymerization modification. Nevertheless, specific examples of its use in creating new polymers or materials have not been identified in the reviewed scientific literature.
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes) by calculating binding affinities.
- MD simulations (GROMACS) assess conformational stability in aqueous environments.
- QSAR models correlate substituent effects (e.g., Cl vs. F) with activity, guiding structural optimization .
What analytical techniques are recommended for quantifying trace impurities in this compound?
Advanced Research Question
- GC-MS (electron ionization mode) identifies volatile impurities (e.g., residual solvents).
- LC-TOF-MS detects non-volatile contaminants (e.g., synthetic intermediates).
- ICP-OES quantifies heavy metal residues (e.g., Pd from catalytic steps) with detection limits <1 ppm .
How can researchers reconcile discrepancies between experimental and computational vibrational spectra?
Advanced Research Question
Discrepancies in IR/Raman spectra often stem from anharmonicity or solvent effects not modeled in DFT. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
